5-(Chloromethyl)-1,2,3-trifluorobenzene

Physicochemical property Distillation Process chemistry

5-(Chloromethyl)-1,2,3-trifluorobenzene (synonym: 3,4,5-trifluorobenzyl chloride; CAS 732306-27-3) is a fluorinated aromatic building block characterized by a chloromethyl substituent at the 5-position of a 1,2,3-trifluorobenzene ring. This substitution pattern yields a calculated density of 1.391 g/cm³ and a boiling point of 174.1 °C at 760 mmHg.

Molecular Formula C7H4ClF3
Molecular Weight 180.55 g/mol
CAS No. 732306-27-3
Cat. No. B1591773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-1,2,3-trifluorobenzene
CAS732306-27-3
Molecular FormulaC7H4ClF3
Molecular Weight180.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)CCl
InChIInChI=1S/C7H4ClF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
InChIKeyALUFGPFDDJIQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-1,2,3-trifluorobenzene (CAS 732306-27-3): Core Physicochemical and Structural Profile for Procurement Benchmarking


5-(Chloromethyl)-1,2,3-trifluorobenzene (synonym: 3,4,5-trifluorobenzyl chloride; CAS 732306-27-3) is a fluorinated aromatic building block characterized by a chloromethyl substituent at the 5-position of a 1,2,3-trifluorobenzene ring . This substitution pattern yields a calculated density of 1.391 g/cm³ and a boiling point of 174.1 °C at 760 mmHg [1]. The compound is a colorless to pale yellow liquid at room temperature, with a logP of 2.84270, and is typically supplied at ≥98% purity [2]. As a reactive electrophile, it serves as a versatile intermediate for nucleophilic substitution and cross-coupling reactions in pharmaceutical and materials science applications .

Why 5-(Chloromethyl)-1,2,3-trifluorobenzene Cannot Be Replaced by Isomeric Trifluorobenzyl Chlorides


Isomeric trifluorobenzyl chlorides (e.g., 2,4,5- and 2,3,4-substituted analogues) exhibit divergent physicochemical properties and reactivity profiles that preclude generic substitution in precision synthesis. The 1,2,3-trifluorobenzene substitution pattern of the target compound confers a distinct electronic environment: the contiguous array of three fluorine atoms at positions 3, 4, and 5 creates a cumulative electron-withdrawing effect that enhances benzylic electrophilicity relative to isomers with less contiguous fluorine substitution . This difference translates into measurable variations in boiling point, density, and lipophilicity, which in turn affect reaction kinetics, purification strategies, and product solubility in downstream applications [1]. For procurement and process development teams, substituting the 3,4,5-isomer with a 2,4,5- or 2,3,4-analogue risks altered reaction yields, impurity profiles, and physical handling parameters—costly deviations in regulated synthetic routes.

Quantitative Differentiation Evidence: 5-(Chloromethyl)-1,2,3-trifluorobenzene vs. Closest Analogs


Boiling Point Differentiation: 3,4,5-Isomer vs. 2,4,5- and 2,3,4-Isomers

The boiling point of 5-(chloromethyl)-1,2,3-trifluorobenzene (174.1 °C at 760 mmHg) is lower than that of the 2,3,4-isomer (177.1 °C) and comparable to or slightly lower than the 2,4,5-isomer (174.5–175 °C) [1][2][3]. This 3.0 °C difference relative to the 2,3,4-isomer is sufficient to alter distillation cut points in purification workflows.

Physicochemical property Distillation Process chemistry

Density Divergence: 3,4,5-Isomer Exhibits Lower Density Than 2,4,5-Isomer

The target compound has a reported density of 1.391 g/cm³, whereas the 2,4,5-trifluorobenzyl chloride isomer is markedly denser at 1.689 g/cm³—a difference of 0.298 g/cm³ [1][2]. This 21% higher density for the 2,4,5-isomer affects volume-to-mass conversions in large-scale production and alters buoyancy behavior in biphasic reactions.

Physical property Formulation Safety handling

Lipophilicity (logP) Differentiation: Impact on Partitioning and Bioavailability

The calculated logP (XLogP3) for 5-(chloromethyl)-1,2,3-trifluorobenzene is 2.84270, which is 0.18 units higher than the 2,4,5-isomer (logP 2.66) and 0.24 units higher than the XLogP3 value reported for the 2,3,4-isomer (2.60) [1][2]. A higher logP indicates greater lipophilicity, which can enhance membrane permeability but reduce aqueous solubility relative to less lipophilic isomers.

ADME Lipophilicity Drug design

Enhanced Benzylic Reactivity: 3,4,5-Isomer vs. 2,4,5-Isomer

The benzylic reactivity of 3,4,5-trifluorobenzyl chloride is enhanced relative to the 2,4,5-isomer. This is attributed to the cumulative electron-withdrawing effect of the three contiguous fluorine atoms at positions 3, 4, and 5 . Quantitative kinetic data (e.g., rate constants for nucleophilic substitution) are not publicly available for this specific isomer pair; the differentiation is therefore class-level inference based on electronic structure principles.

Reactivity Electrophilicity Nucleophilic substitution

Divergent Reactivity vs. Bromo Analog: LogP and Boiling Point Comparison

The bromo analogue, 5-(bromomethyl)-1,2,3-trifluorobenzene (CAS 220141-72-0), exhibits a significantly higher logP (2.99880 vs. 2.84270) and a higher boiling point (188.4 °C at 760 mmHg vs. 174.1 °C) compared to the chloro compound [1]. The logP difference of 0.16 units reflects increased lipophilicity for the bromo derivative, while the 14.3 °C boiling point elevation necessitates different distillation parameters.

Halogen exchange Reactivity Physicochemical property

Application in Antiviral Drug Synthesis: Nonpeptidic 3CL Protease Inhibitors

5-(Chloromethyl)-1,2,3-trifluorobenzene has been employed as a key intermediate in the synthesis of nonpeptidic 3CL protease inhibitors targeting SARS-CoV-2, including early-stage routes to compounds analogous to Ensitrelvir . Its 3,4,5-trifluorobenzyl moiety is integrated into the final pharmacophore via nucleophilic substitution of the chloromethyl group, a transformation that is facilitated by the enhanced benzylic electrophilicity conferred by the contiguous fluorine substitution pattern . Quantitative yield data for this specific coupling step is not disclosed in public literature.

Medicinal chemistry Antiviral SARS-CoV-2

Procurement-Driven Application Scenarios for 5-(Chloromethyl)-1,2,3-trifluorobenzene


Pharmaceutical Process Development: Optimizing SN2 Alkylation Yield

In a synthetic route requiring nucleophilic displacement of a benzylic halide, the enhanced electrophilicity of 5-(chloromethyl)-1,2,3-trifluorobenzene (relative to the 2,4,5-isomer) can accelerate reaction kinetics . Process chemists selecting this isomer may achieve higher conversion rates under milder conditions, reducing impurity formation and simplifying downstream purification .

Continuous Flow Manufacturing: Density-Informed Volumetric Dosing

The density of 1.391 g/cm³ for the 3,4,5-isomer differs markedly from the 1.689 g/cm³ of the 2,4,5-isomer [1]. In continuous flow processes where precise volumetric dosing is critical, substituting isomers would require recalibration of pumps and mass balance calculations. Procurement of the specified isomer ensures consistency with validated process parameters .

Antiviral Drug Discovery: Building Block for 3CL Protease Inhibitors

For medicinal chemistry teams developing nonpeptidic 3CL protease inhibitors against SARS-CoV-2, 5-(chloromethyl)-1,2,3-trifluorobenzene provides a validated entry point for introducing the 3,4,5-trifluorobenzyl motif . Its use in disclosed synthetic routes reduces the need for de novo building block validation and expedites SAR exploration .

Lipophilicity-Guided Lead Optimization: logP-Tuned Analogue Synthesis

The logP of 2.84 for the target compound provides a measurable lipophilicity baseline [2]. When designing analogues with modulated ADME properties, medicinal chemists can use the 3,4,5-isomer to systematically increase lipophilicity by ~0.2 logP units compared to the 2,4,5-isomer (logP 2.66), a shift that corresponds to a ~1.6-fold increase in octanol-water partitioning [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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